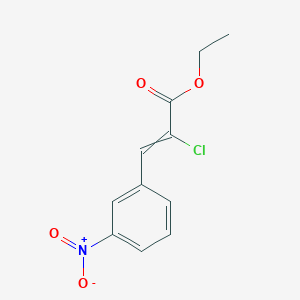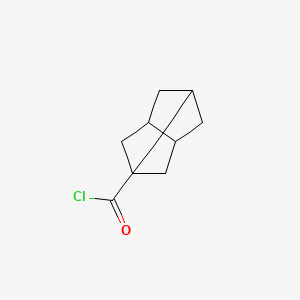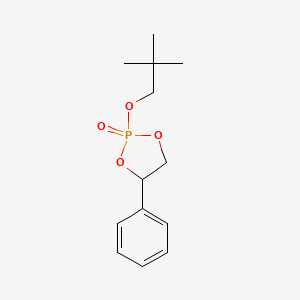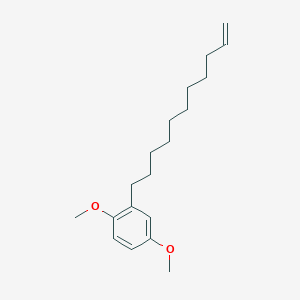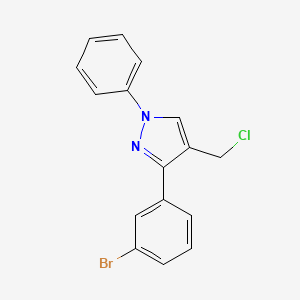silane CAS No. 496938-39-7](/img/structure/B14256413.png)
[(Anthracen-9-yl)methyl](trichloro)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Anthracen-9-yl)methylsilane is an organosilicon compound that features an anthracene moiety attached to a silicon atom through a methylene bridge. This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of anthracene with the reactivity of trichlorosilane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Anthracen-9-yl)methylsilane can be synthesized through a reaction involving anthracene and trichloromethylsilane. The typical synthetic route involves the following steps:
Formation of the Grignard Reagent: Anthracene is first converted into its Grignard reagent by reacting with magnesium in the presence of anhydrous ether.
Reaction with Trichloromethylsilane: The Grignard reagent is then reacted with trichloromethylsilane under anhydrous conditions to yield (Anthracen-9-yl)methylsilane.
Industrial Production Methods
In an industrial setting, the production of (Anthracen-9-yl)methylsilane may involve the direct chlorination of anthracene followed by a reaction with silicon tetrachloride in the presence of a catalyst. This method ensures a higher yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Anthracen-9-yl)methylsilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form (Anthracen-9-yl)methylsilane and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form (Anthracen-9-yl)methylsilane and hydrochloric acid.
Reduction: Can be reduced by alkali metals to form poly[(Anthracen-9-yl)methyl]silane and alkali metal chlorides.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Methanol or ethanol, often in the presence of a catalyst.
Reduction: Sodium or potassium, usually in an inert atmosphere to prevent oxidation.
Major Products Formed
Hydrolysis: (Anthracen-9-yl)methylsilane.
Alcoholysis: (Anthracen-9-yl)methylsilane.
Reduction: Poly[(Anthracen-9-yl)methyl]silane.
Aplicaciones Científicas De Investigación
(Anthracen-9-yl)methylsilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Medicine: Explored for its potential in photodynamic therapy, where it can be used to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the production of silicone polymers and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of (Anthracen-9-yl)methylsilane involves the reactivity of the trichlorosilane group, which can undergo hydrolysis or alcoholysis to form silanols or alkoxysilanes. The anthracene moiety can participate in photochemical reactions, making the compound useful in applications requiring light-induced processes. The molecular targets and pathways involved include the formation of reactive intermediates that can interact with biological molecules such as DNA .
Comparación Con Compuestos Similares
Similar Compounds
Methyltrichlorosilane: Similar in structure but lacks the anthracene moiety, making it less photoreactive.
Phenyltrichlorosilane: Contains a phenyl group instead of an anthracene moiety, resulting in different reactivity and applications.
Vinyltrichlorosilane: Features a vinyl group, which imparts different chemical properties compared to the anthracene moiety.
Uniqueness
(Anthracen-9-yl)methylsilane is unique due to the presence of the anthracene moiety, which imparts photoreactive properties not found in other trichlorosilane derivatives. This makes it particularly useful in applications involving light-induced reactions and photodynamic therapy.
Propiedades
Número CAS |
496938-39-7 |
|---|---|
Fórmula molecular |
C15H11Cl3Si |
Peso molecular |
325.7 g/mol |
Nombre IUPAC |
anthracen-9-ylmethyl(trichloro)silane |
InChI |
InChI=1S/C15H11Cl3Si/c16-19(17,18)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 |
Clave InChI |
QEQNFXYUEWELJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)


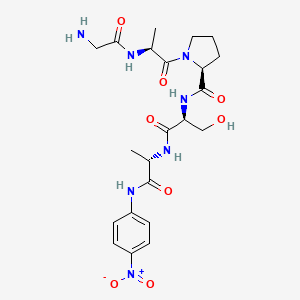



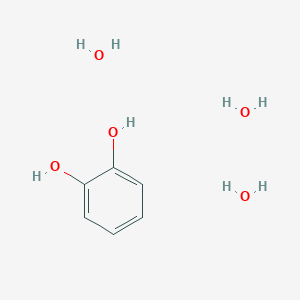
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
